(1S,2S)-2-(1H-benzimidazol-2-yl)-N-[(1R)-1-[5-(2,2,2-trifluoroethoxy)pyrazin-2-yl]ethyl]cyclopropane-1-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
RQ-00311651 is a novel T-type calcium channel blocker that specifically targets the Cav3.2 isoform. This compound has shown significant potential in the treatment of neuropathic and visceral pain . It is known for its ability to inhibit T currents in HEK293 cells expressing human Cav3.1 or Cav3.2 .
Preparation Methods
The synthetic routes and reaction conditions for RQ-00311651 are not explicitly detailed in the available literature. it is known that the compound is supplied as a powder with a purity of ≥ 98% . The exact mass of RQ-00311651 is 405.1413, and its chemical formula is C19H18F3N5O2 . Industrial production methods are not specified, but the compound is available for scientific research purposes .
Chemical Reactions Analysis
RQ-00311651 undergoes several types of chemical reactions, primarily involving inhibition of calcium signaling. It significantly inhibits T currents in HEK293 cells expressing human Cav3.1 or Cav3.2 . The compound also inhibits high potassium-induced calcium signaling . The major products formed from these reactions are not specified in the available literature.
Scientific Research Applications
RQ-00311651 has a wide range of scientific research applications, particularly in the fields of chemistry, biology, medicine, and industry. It has been extensively studied for its therapeutic potential in treating neuropathic and visceral pain . The compound has shown significant antiallodynic and antihyperalgesic activity in rodent models of somatic, visceral, and neuropathic pain . It is also used in electrophysiological and fluorescent calcium signaling assays to study the effects of T-type calcium channel blockers .
Mechanism of Action
RQ-00311651 exerts its effects by blocking T-type calcium channels, specifically targeting the Cav3.2 isoform . This inhibition leads to a significant reduction in T currents and high potassium-induced calcium signaling in HEK293 cells expressing human Cav3.1 or Cav3.2 . The compound also exhibits antiallodynic and antihyperalgesic activity in rodent models of neuropathic and visceral pain .
Comparison with Similar Compounds
RQ-00311651 is unique in its specific targeting of the Cav3.2 isoform of T-type calcium channels . Similar compounds include other T-type calcium channel blockers, such as mibefradil and ethosuximide, which also inhibit T-type calcium channels but may not have the same specificity for the Cav3.2 isoform . The unique specificity of RQ-00311651 for Cav3.2 makes it a valuable tool for studying the role of this isoform in neuropathic and visceral pain .
Properties
CAS No. |
1257116-00-9 |
---|---|
Molecular Formula |
C19H18F3N5O2 |
Molecular Weight |
405.3812 |
IUPAC Name |
(1S,2S)-2-(1H-benzimidazol-2-yl)-N-[(1R)-1-[5-(2,2,2-trifluoroethoxy)pyrazin-2-yl]ethyl]cyclopropane-1-carboxamide |
InChI |
InChI=1S/C19H18F3N5O2/c1-10(15-7-24-16(8-23-15)29-9-19(20,21)22)25-18(28)12-6-11(12)17-26-13-4-2-3-5-14(13)27-17/h2-5,7-8,10-12H,6,9H2,1H3,(H,25,28)(H,26,27)/t10-,11+,12+/m1/s1 |
InChI Key |
KXMXGSQKPDZCEW-WOPDTQHZSA-N |
SMILES |
CC(C1=CN=C(C=N1)OCC(F)(F)F)NC(=O)C2CC2C3=NC4=CC=CC=C4N3 |
Appearance |
Solid powder |
Purity |
>98% (or refer to the Certificate of Analysis) |
shelf_life |
>2 years if stored properly |
solubility |
Soluble in DMSO |
storage |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Synonyms |
RQ-00311651; RQ00311651; RQ 00311651; |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.